molecular formula C16H18N2O2S B3830785 2-(2,3-dimethylphenoxy)-N-[(E)-1-thiophen-2-ylethylideneamino]acetamide

2-(2,3-dimethylphenoxy)-N-[(E)-1-thiophen-2-ylethylideneamino]acetamide

Cat. No.: B3830785
M. Wt: 302.4 g/mol
InChI Key: NNQZGSMMANRKEY-GHRIWEEISA-N
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Description

2-(2,3-dimethylphenoxy)-N-[(E)-1-thiophen-2-ylethylideneamino]acetamide is an organic compound with a complex structure that includes a dimethylphenoxy group, a thiophene ring, and an acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,3-dimethylphenoxy)-N-[(E)-1-thiophen-2-ylethylideneamino]acetamide typically involves the reaction of 2,3-dimethylphenol with chloroacetic acid to form 2-(2,3-dimethylphenoxy)acetic acid. This intermediate is then reacted with thiophene-2-carbaldehyde in the presence of a base to form the final product through a condensation reaction .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity of the final product through various purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(2,3-dimethylphenoxy)-N-[(E)-1-thiophen-2-ylethylideneamino]acetamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The imine group can be reduced to form the corresponding amine.

    Substitution: The phenoxy group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Corresponding amines.

    Substitution: Various substituted phenoxy derivatives.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: Its structural features make it a candidate for studying enzyme interactions and receptor binding.

    Medicine: It may have potential as a pharmaceutical intermediate or as a lead compound for drug development.

    Industry: It can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(2,3-dimethylphenoxy)-N-[(E)-1-thiophen-2-ylethylideneamino]acetamide is not well-documented. based on its structure, it is likely to interact with biological targets through hydrogen bonding, hydrophobic interactions, and π-π stacking. The thiophene ring and imine group may play crucial roles in its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2,3-dimethylphenoxy)-N-[(E)-1-thiophen-2-ylethylideneamino]acetamide is unique due to the presence of both a thiophene ring and an imine group, which are not commonly found together in similar compounds. This unique combination of functional groups may confer distinct chemical and biological properties, making it a valuable compound for further research and development.

Properties

IUPAC Name

2-(2,3-dimethylphenoxy)-N-[(E)-1-thiophen-2-ylethylideneamino]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O2S/c1-11-6-4-7-14(12(11)2)20-10-16(19)18-17-13(3)15-8-5-9-21-15/h4-9H,10H2,1-3H3,(H,18,19)/b17-13+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNQZGSMMANRKEY-GHRIWEEISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)OCC(=O)NN=C(C)C2=CC=CS2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C(=CC=C1)OCC(=O)N/N=C(\C)/C2=CC=CS2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(2,3-dimethylphenoxy)-N-[(E)-1-thiophen-2-ylethylideneamino]acetamide
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2-(2,3-dimethylphenoxy)-N-[(E)-1-thiophen-2-ylethylideneamino]acetamide
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2-(2,3-dimethylphenoxy)-N-[(E)-1-thiophen-2-ylethylideneamino]acetamide
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2-(2,3-dimethylphenoxy)-N-[(E)-1-thiophen-2-ylethylideneamino]acetamide
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2-(2,3-dimethylphenoxy)-N-[(E)-1-thiophen-2-ylethylideneamino]acetamide
Reactant of Route 6
2-(2,3-dimethylphenoxy)-N-[(E)-1-thiophen-2-ylethylideneamino]acetamide

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